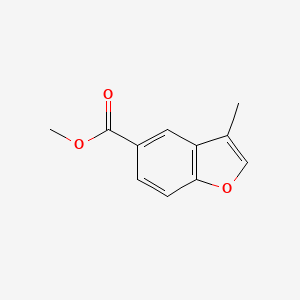
tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a benzothiazole ring substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamate typically involves the reaction of 2-bromo-1,3-benzothiazole with tert-butyl carbamate under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The benzothiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Palladium-Catalyzed Reactions: Palladium catalysts are commonly used in cross-coupling reactions involving this compound.
Bases: Cesium carbonate and other bases are used to facilitate reactions.
Solvents: Solvents like 1,4-dioxane are often employed to dissolve reactants and control reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and carbamate group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl N-(4-bromo-3-cyano-7-fluoro-1-benzothiophen-2-yl)carbamate
- tert-Butyl 3-bromopropylcarbamate
- tert-Butyl bromoacetate
Uniqueness: tert-Butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamate is unique due to the presence of the benzothiazole ring, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
945400-88-4 |
|---|---|
Molecular Formula |
C12H13BrN2O2S |
Molecular Weight |
329.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




